molecular formula C14H17NO5S B4331420 METHYL (2E)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE

METHYL (2E)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE

Cat. No.: B4331420
M. Wt: 311.36 g/mol
InChI Key: LSYXCGSWHIIDSQ-QPJJXVBHSA-N
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Description

Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate: is an organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2E)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE typically involves the reaction of 4-(morpholin-4-ylsulfonyl)benzaldehyde with methyl acrylate in the presence of a base. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL (2E)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acrylate ester moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

    Methyl 3-[4-(piperidin-4-ylsulfonyl)phenyl]acrylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]propionate: Similar structure but with a propionate ester instead of an acrylate ester.

    Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]butyrate: Similar structure but with a butyrate ester instead of an acrylate ester.

Uniqueness: Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate is unique due to the presence of the acrylate ester, which allows for additional reactivity and potential applications in polymer chemistry and materials science. The morpholine ring also provides specific electronic and steric properties that can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

methyl (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-19-14(16)7-4-12-2-5-13(6-3-12)21(17,18)15-8-10-20-11-9-15/h2-7H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYXCGSWHIIDSQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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